molecular formula C26H20ClFN4O2 B2734816 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide CAS No. 1190002-43-7

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B2734816
CAS No.: 1190002-43-7
M. Wt: 474.92
InChI Key: MBJJSTLFWYIXKV-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide: is an intricate molecule incorporating features of multiple chemical classes. With its complex structure, it offers unique potential for applications in various fields including chemistry, biology, and medicine. The blend of pyrimidoindole and chlorobenzyl moieties signifies its potential for diverse reactivity and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing this compound involves several sophisticated steps:

  • Formation of the Indole Core: : Starting with a substituted aniline, a Fischer indole synthesis can be utilized to create the indole core.

  • Introduction of the Fluoro Group: : A fluorinating reagent like Selectfluor can introduce the fluorine atom at the 8-position of the indole.

  • Benzylation: : The indole nitrogen can be benzylated using benzyl halide under basic conditions.

  • Pyrimidine Ring Formation:

  • Acetylation: : An acetic acid derivative can be used to introduce the acetamide functionality.

  • Chlorobenzylation: : Finally, the incorporation of the chlorobenzyl group through nucleophilic substitution completes the molecule.

Industrial Production Methods

While specific industrial methods might vary, scale-up processes often include:

  • Batch Reactions: : Scaling up individual reaction steps in batch reactors.

  • Continuous Flow Systems: : Implementing continuous flow techniques for efficient synthesis and reduced reaction times.

  • Purification: : Employing methods such as crystallization, chromatography, and recrystallization to ensure purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The presence of various functional groups allows for selective oxidations, such as converting the benzyl groups into benzaldehyde or benzoic acid.

  • Reduction: : Potential reduction sites include the oxo group, which can be reduced to a hydroxyl group.

  • Substitution: : The aromatic rings and the fluorine atom may undergo electrophilic or nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Using reagents like KMnO₄ or CrO₃.

  • Reduction: : Employing catalytic hydrogenation or metal hydrides like NaBH₄.

  • Substitution: : Reagents include nucleophiles or electrophiles under appropriate conditions.

Major Products

Depending on the reaction, the main products would include oxidized or reduced derivatives, as well as various substitution products based on the reactive sites.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for designing new molecules with potentially novel properties.

Biology

In biological research, its structural complexity could facilitate studies on protein binding and enzyme interactions.

Medicine

Potential medicinal applications include exploring its use as a lead compound for drug development targeting specific proteins or pathways.

Industry

Industrial applications might involve using it as an intermediate for the synthesis of more complex molecules or materials.

Mechanism of Action

Molecular Targets

The compound likely interacts with multiple targets, such as enzymes and receptors, due to its diverse functional groups.

Pathways Involved

The compound may participate in pathways involving signal transduction or enzyme inhibition, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-benzyl-8-chloro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide

  • 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide

Unique Aspects

The presence of the fluorine atom and the specific benzyl and chlorobenzyl substitutions distinguish it from its analogs, potentially offering unique reactivity and biological activity.

Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2/c27-21-9-5-4-8-18(21)13-29-23(33)15-32-22-11-10-19(28)12-20(22)24-25(32)26(34)31(16-30-24)14-17-6-2-1-3-7-17/h1-12,16H,13-15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJJSTLFWYIXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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